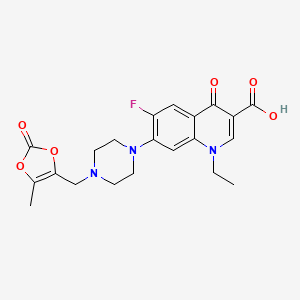
N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin is a derivative of norfloxacin, a synthetic fluoroquinolone antibiotic. This compound is designed to enhance the pharmacokinetic properties of norfloxacin, making it more effective in treating bacterial infections. The addition of the 5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group aims to improve the stability and absorption of the drug, thereby increasing its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin involves the reaction of norfloxacin with 4-chloromethyl-5-methyl-1,3-dioxol-2-one. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dioxolylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin has several scientific research applications:
Chemistry: Used as a model compound in studies of nucleophilic substitution and oxidation-reduction reactions.
Biology: Investigated for its enhanced antibacterial properties compared to norfloxacin.
Medicine: Potential use in developing more effective antibiotics with improved pharmacokinetic profiles.
Industry: Utilized in the production of advanced pharmaceutical formulations.
Mechanism of Action
The mechanism of action of N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The compound binds to these enzymes, preventing the supercoiling of bacterial DNA, which ultimately leads to bacterial cell death. The addition of the dioxolylmethyl group enhances the compound’s ability to penetrate bacterial cells and increases its stability in the bloodstream .
Comparison with Similar Compounds
Similar Compounds
Azilsartan medoxomil: A prodrug that is broken down to azilsartan, used for treating hypertension.
Olmesartan medoxomil: Another prodrug used for treating hypertension, similar in structure to azilsartan medoxomil.
Uniqueness
N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin is unique due to its enhanced pharmacokinetic properties, which make it more effective than norfloxacin. The addition of the dioxolylmethyl group improves its stability and absorption, leading to higher blood levels of the active drug .
Properties
CAS No. |
85195-76-2 |
|---|---|
Molecular Formula |
C21H22FN3O6 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H22FN3O6/c1-3-24-10-14(20(27)28)19(26)13-8-15(22)17(9-16(13)24)25-6-4-23(5-7-25)11-18-12(2)30-21(29)31-18/h8-10H,3-7,11H2,1-2H3,(H,27,28) |
InChI Key |
PLARREUCIWJWCL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC4=C(OC(=O)O4)C)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride](/img/structure/B12743981.png)
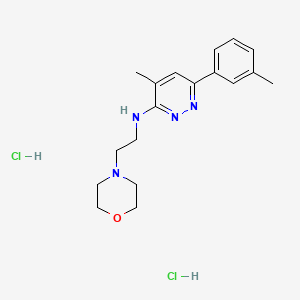
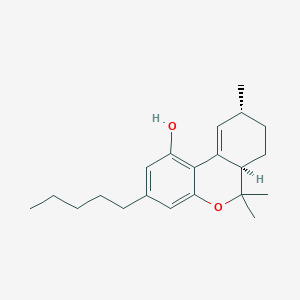
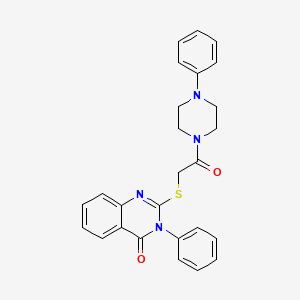
![9-(2-chlorophenyl)-N-(2,4-ditert-butylphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12744001.png)
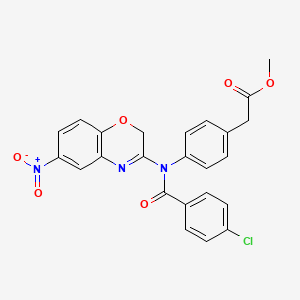
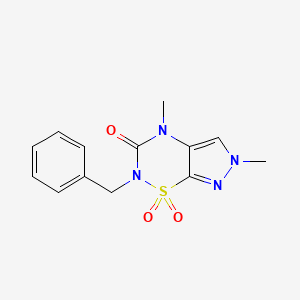
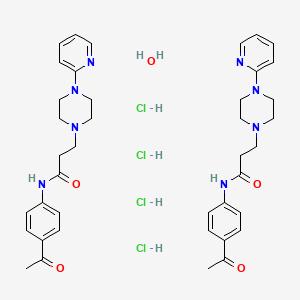
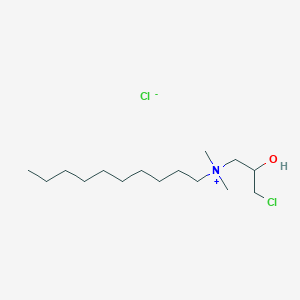


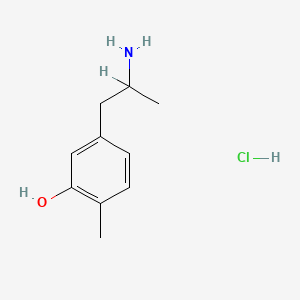
![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]propanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12744057.png)
